Désméthylazélastine

Vue d'ensemble

Description

La desméthylazélastine est le principal métabolite actif de l'azélastine, un antagoniste sélectif et à haute affinité des récepteurs H1 de l'histamine. Elle est formée par le métabolisme oxydatif de l'azélastine par le système enzymatique du cytochrome P450. La desméthylazélastine présente un taux de liaison aux protéines de 97% et a une demi-vie d'élimination de 54 heures . L'azélastine est couramment utilisée dans le traitement de la rhinite allergique, de l'asthme et d'autres affections allergiques .

Applications De Recherche Scientifique

Desmethylazelastine has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of metabolic pathways and enzyme kinetics.

Biology: Investigated for its role in modulating histamine receptors and its effects on cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating allergic conditions, asthma, and other inflammatory diseases.

Industry: Utilized in the development of new antihistamine drugs and formulations.

Mécanisme D'action

Target of Action

Desmethylazelastine, the primary active metabolite of Azelastine , primarily targets the Histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions in the body .

Mode of Action

Desmethylazelastine acts as an antagonist at the Histamine H1-receptors . By binding to these receptors, it prevents histamine, a compound involved in local immune responses, from exerting its effects . This results in the relief of histamine-mediated allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Desmethylazelastine is the histamine signaling pathway . By blocking the H1-receptors, Desmethylazelastine inhibits the action of histamine, thereby reducing the symptoms of allergic reactions .

Pharmacokinetics

Desmethylazelastine exhibits a high protein binding rate of 97% . After intranasal administration, the systemic bioavailability of Azelastine, the parent compound, is approximately 40% . The maximum plasma concentrations (Cmax) are achieved within 2-3 hours . The elimination half-life of Desmethylazelastine is 54 hours , indicating a relatively long duration of action. The clearance of Azelastine from the body is faster than that of Desmethylazelastine .

Result of Action

The action of Desmethylazelastine results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and ocular itching associated with allergic conjunctivitis .

Action Environment

The action, efficacy, and stability of Desmethylazelastine can be influenced by various environmental factors. For instance, the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of Azelastine to Desmethylazelastine, can be affected by factors such as drug interactions, genetic polymorphisms, and liver disease . Furthermore, the absorption and bioavailability of Desmethylazelastine may be influenced by the pH and condition of the nasal mucosa .

Analyse Biochimique

Biochemical Properties

Desmethylazelastine, like azelastine, possesses H1-receptor antagonist activity . This suggests that it interacts with H1 histamine receptors, proteins that play a crucial role in allergic reactions. The nature of these interactions is likely to involve binding to the receptor, thereby preventing histamine from exerting its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethylazelastine can change over time. For example, studies in guinea pigs have shown that the clearance of Desmethylazelastine from the body is slower than that of azelastine . This suggests that Desmethylazelastine may have longer-lasting effects on cellular function.

Metabolic Pathways

Desmethylazelastine is a metabolite of azelastine, suggesting that it is involved in the metabolic pathways of this drug. Azelastine is oxidatively metabolized to Desmethylazelastine by the cytochrome P450 enzyme system .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La desméthylazélastine est synthétisée à partir de l'azélastine par un processus de N-déméthylation. Cette réaction est principalement catalysée par les isoformes du cytochrome P450 CYP3A4 et CYP2D6, avec des contributions mineures de CYP1A2 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de réactifs spécifiques pour faciliter le processus de déméthylation.

Méthodes de production industrielle : Dans les milieux industriels, la production de desméthylazélastine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et l'isolement du composé .

Analyse Des Réactions Chimiques

Types de réactions : La desméthylazélastine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former des métabolites supplémentaires.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la desméthylazélastine.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont employés dans des conditions contrôlées.

Principaux produits formés :

4. Applications de la recherche scientifique

La desméthylazélastine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence en chimie analytique pour l'étude des voies métaboliques et de la cinétique enzymatique.

Biologie : Investigué pour son rôle dans la modulation des récepteurs de l'histamine et ses effets sur les voies de signalisation cellulaire.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des affections allergiques, de l'asthme et d'autres maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antihistaminiques.

5. Mécanisme d'action

La desméthylazélastine exerce ses effets en antagonisant les actions de l'histamine au niveau du récepteur H1. Cela se traduit par un soulagement des symptômes allergiques liés à l'histamine, tels que les démangeaisons, les éternuements et la congestion nasale. Le composé inhibe également la libération de médiateurs inflammatoires par les mastocytes, réduisant encore les réponses allergiques . Les cibles moléculaires comprennent les récepteurs H1 de l'histamine et diverses voies de signalisation impliquées dans la réponse inflammatoire .

Composés similaires :

Azelastine : Le composé parent dont la desméthylazélastine est dérivée. Il possède des propriétés antihistaminiques similaires, mais une demi-vie plus courte.

Cetirizine : Un autre antagoniste du récepteur H1 utilisé à des fins thérapeutiques similaires.

Loratadine : Un antihistaminique à action prolongée avec une structure chimique différente mais des effets pharmacologiques similaires.

Unicité : La desméthylazélastine est unique en raison de son taux de liaison aux protéines élevé et de sa longue demi-vie d'élimination, qui contribuent à ses effets thérapeutiques prolongés. Sa formation en tant que métabolite actif de l'azélastine souligne également son importance dans la voie métabolique des médicaments antihistaminiques .

Comparaison Avec Des Composés Similaires

Azelastine: The parent compound from which desmethylazelastine is derived. It has similar antihistamine properties but a shorter half-life.

Cetirizine: Another H1-receptor antagonist used for similar therapeutic purposes.

Loratadine: A long-acting antihistamine with a different chemical structure but similar pharmacological effects.

Uniqueness: Desmethylazelastine is unique due to its high protein binding rate and long elimination half-life, which contribute to its prolonged therapeutic effects. Its formation as an active metabolite of azelastine also highlights its significance in the metabolic pathway of antihistamine drugs .

Activité Biologique

Desmethylazelastine is a significant metabolite of azelastine, an antihistamine used primarily for the treatment of allergic conditions. Understanding its biological activity is crucial for evaluating its therapeutic potential and pharmacokinetics. This article delves into the biological activity of desmethylazelastine, supported by research findings, case studies, and data tables.

Overview of Desmethylazelastine

Desmethylazelastine is formed through the oxidative metabolism of azelastine, primarily via the cytochrome P450 enzyme system. It exhibits antihistaminic properties, contributing to the overall efficacy of azelastine in treating allergic rhinitis and other allergic conditions . The compound's pharmacological profile includes anti-inflammatory effects, which are essential in managing allergic responses.

Pharmacokinetics

The pharmacokinetic profile of desmethylazelastine is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that desmethylazelastine has a longer half-life compared to its parent compound azelastine, which may enhance its therapeutic effects.

Key Pharmacokinetic Parameters

| Parameter | Desmethylazelastine | Azelastine |

|---|---|---|

| Half-life (T1/2) | ~21 hours | ~20 hours |

| Peak Plasma Concentration (Cmax) | 1.10 ng/mL | 1.02 ng/mL |

| Time to Peak Concentration (Tmax) | 5.6 hours | 5.9 hours |

| Area Under Curve (AUC) | 28.24 ng·h/mL | 25.96 ng·h/mL |

The above table summarizes key pharmacokinetic parameters derived from a study comparing both compounds in healthy volunteers .

Desmethylazelastine exhibits several biological activities:

- Antihistaminic Activity : It antagonizes the H1 receptor, blocking histamine's action and alleviating symptoms associated with allergic reactions.

- Anti-inflammatory Effects : Research indicates that desmethylazelastine may reduce inflammatory mediators in allergic conditions, contributing to its therapeutic efficacy .

- Sedative Effects : While less sedating than first-generation antihistamines, desmethylazelastine may still exhibit some central nervous system effects.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of azelastine and its metabolite desmethylazelastine:

- Seasonal Allergic Rhinitis Study : A double-blind study involving 536 patients demonstrated significant improvements in nasal symptoms with azelastine compared to placebo, highlighting the role of desmethylazelastine in symptom relief .

- Long-term Safety Evaluation : A long-term safety study involving 703 patients showed that azelastine, through its metabolite desmethylazelastine, maintained efficacy over a year without significant adverse effects .

Propriétés

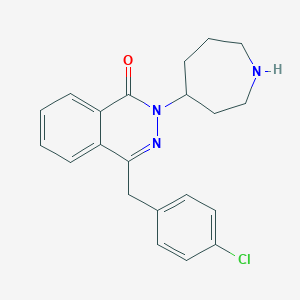

IUPAC Name |

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYCMIFVXDQIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963859 | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47491-38-3 | |

| Record name | Desmethylazelastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLAZELASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.